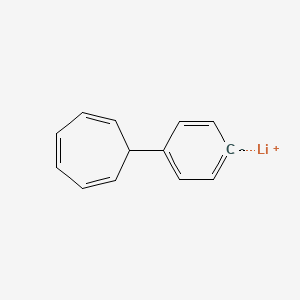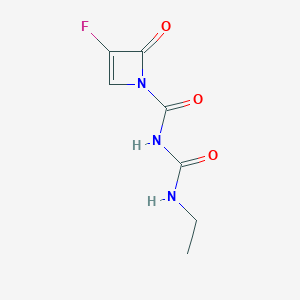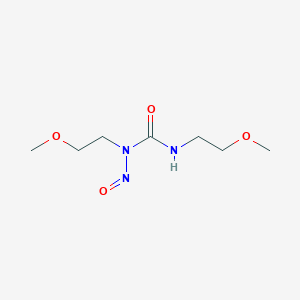
1,3-Bis(2-methoxyethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2-methoxyethyl)-1-nitrosourea is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-methoxyethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2-methoxyethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Bis(2-methoxyethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2-methoxyethyl)-1-nitrosourea involves its interaction with molecular targets, leading to various biochemical effects. The nitrosourea group is known to alkylate DNA, which can result in the inhibition of DNA replication and cell division. This property is particularly relevant in its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-methoxyethyl)urea: A precursor in the synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea.
1,3-Bis(2-methoxyethyl)thiourea: A structurally similar compound with different chemical properties.
1,3-Bis(2-methoxyethyl)imidazolidinone: Another related compound with distinct applications.
Uniqueness
This compound is unique due to its nitrosourea group, which imparts specific reactivity and potential biological activity. Its ability to alkylate DNA sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
60285-26-9 |
|---|---|
Formule moléculaire |
C7H15N3O4 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
1,3-bis(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11) |
Clé InChI |
DFVHUAMEIXPIHQ-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(=O)N(CCOC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
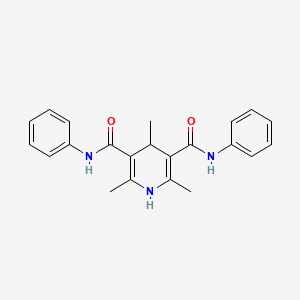
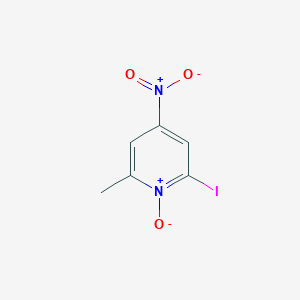
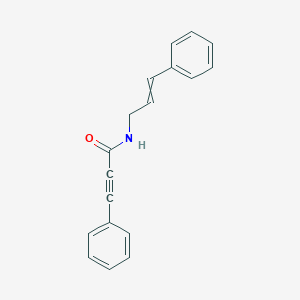
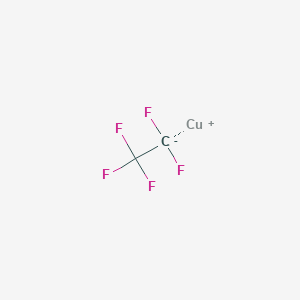

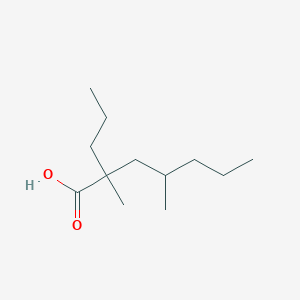
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
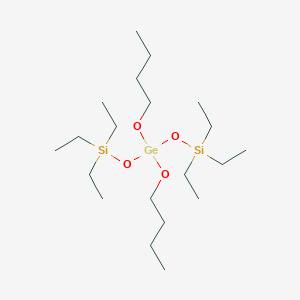
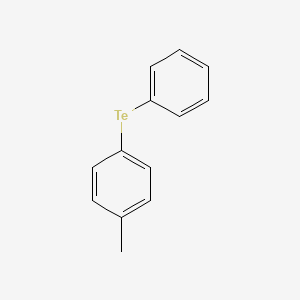
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)

